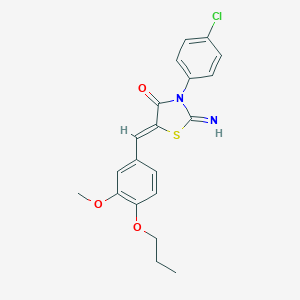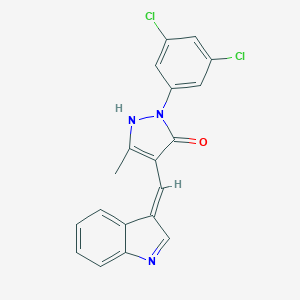![molecular formula C23H18BrN3O3 B302850 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B302850.png)
5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide, also known as BPEPB, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the benzamide family and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide selectively inhibits the activity of protein kinase CK2 by binding to its ATP-binding site, thereby preventing the transfer of phosphate groups to its substrate proteins. This results in the inhibition of various cellular processes that require the activity of CK2, leading to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide has been shown to exhibit anticancer activity in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide has been shown to inhibit the growth of cancer cells in vivo, making it a promising candidate for the development of new anticancer drugs. 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide has also been shown to exhibit anti-inflammatory activity by inhibiting the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide in lab experiments is its high selectivity for protein kinase CK2, which allows for the specific inhibition of this enzyme without affecting other cellular processes. However, one of the limitations of using 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide. One direction is the development of new anticancer drugs based on 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide, which could potentially be used to treat various types of cancer. Another direction is the study of the molecular mechanisms underlying the anti-inflammatory activity of 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide, which could lead to the development of new anti-inflammatory drugs. Additionally, the synthesis of analogs of 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide with improved solubility and selectivity could lead to the development of more effective research tools for the study of protein kinase CK2.
Synthesis Methods
The synthesis of 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid with 4-bromo-N-(2-ethoxyphenyl)benzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide in high purity.
Scientific Research Applications
5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide has been studied for its potential use in scientific research due to its ability to selectively inhibit the activity of protein kinase CK2, an enzyme that plays a key role in various cellular processes such as cell proliferation, differentiation, and apoptosis. 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide has been shown to exhibit anticancer activity in various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
properties
Product Name |
5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide |
|---|---|
Molecular Formula |
C23H18BrN3O3 |
Molecular Weight |
464.3 g/mol |
IUPAC Name |
5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H18BrN3O3/c1-2-29-20-12-11-17(24)14-19(20)21(28)25-18-10-6-9-16(13-18)23-27-26-22(30-23)15-7-4-3-5-8-15/h3-14H,2H2,1H3,(H,25,28) |
InChI Key |
NRUDREOPZUPFPG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one](/img/structure/B302767.png)
![ethyl 7-methyl-3-oxo-2-{[2-(2-propynyloxy)-1-naphthyl]methylene}-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302768.png)
![2-(3-methoxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B302770.png)
![isopropyl 5-(4-chlorophenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302772.png)

![2-chloro-5-[5-({1-[4-(ethoxycarbonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B302777.png)

![3-Cyclohexyl-5-[(2-isopropoxy-1-naphthyl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302779.png)
![10-(4-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302781.png)
![10-(4-pyridinylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302783.png)
![10-(2-furylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302785.png)

![1-Amino-3-(3-methoxy-4-propoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B302787.png)
